N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. TPCA-1 has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth and metastasis. The compound’s structural features may allow it to interact with specific cellular targets, disrupting cancer cell proliferation pathways .
Antimicrobial Properties
Thiazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. The compound’s benzothiazole moiety contributes to its effectiveness. Researchers have investigated its potential as an antimicrobial agent, particularly against drug-resistant strains .
Anti-Inflammatory Effects
The compound’s pyrazole and benzothiazole components suggest anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, making it a potential candidate for managing inflammatory diseases .
Antioxidant Potential
Thiazole derivatives often possess antioxidant properties. Researchers have evaluated this compound’s ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions .
Antidiabetic Applications
Thiazoles have been investigated for their potential in managing diabetes. The compound’s structure may influence glucose metabolism or insulin sensitivity. Researchers aim to understand its effects on blood sugar regulation .
Hepatoprotective Activity
The compound’s hepatoprotective properties have been studied. Researchers explore its impact on liver health, especially in conditions like liver damage or toxicity. The benzothiazole scaffold may contribute to its protective effects .
These applications highlight the versatility of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide and its potential contributions to various scientific fields. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its properties . 🌟
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(15-18-12-3-1-2-4-13(12)22-15)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHBJXFDJNTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide |
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